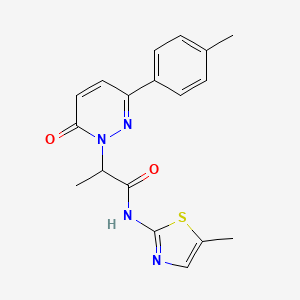
4-amino-1-methyl-3-nitropyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-1-methyl-3-nitropyridin-2(1H)-one, also known as AMN082, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound was first synthesized in 2001 by researchers at the University of California, San Francisco. Since then, it has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential uses in various fields of research.
Mecanismo De Acción
4-amino-1-methyl-3-nitropyridin-2(1H)-one activates mGluR7 by binding to a specific site on the receptor, which triggers a series of downstream signaling events. These signaling events ultimately lead to the modulation of neurotransmitter release in the brain. Specifically, activation of mGluR7 has been shown to inhibit the release of glutamate and increase the release of GABA, which are both important neurotransmitters involved in the regulation of neuronal activity.
Biochemical and Physiological Effects
Studies have shown that 4-amino-1-methyl-3-nitropyridin-2(1H)-one has a number of biochemical and physiological effects in the body. For example, it has been shown to increase the release of GABA in the brain, which can lead to anxiolytic and anticonvulsant effects. Additionally, 4-amino-1-methyl-3-nitropyridin-2(1H)-one has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-amino-1-methyl-3-nitropyridin-2(1H)-one in lab experiments is that it is a highly specific agonist for mGluR7, which allows for precise modulation of this receptor. Additionally, the compound has a relatively long half-life, which makes it suitable for use in in vivo experiments. However, one limitation of using 4-amino-1-methyl-3-nitropyridin-2(1H)-one is that it is a relatively new compound, and its long-term effects on the body are not yet fully understood.
Direcciones Futuras
There are a number of potential future directions for research involving 4-amino-1-methyl-3-nitropyridin-2(1H)-one. One area of interest is in the development of novel therapeutics for neurological disorders such as Parkinson's disease and schizophrenia. Additionally, there is potential for the use of 4-amino-1-methyl-3-nitropyridin-2(1H)-one in the treatment of inflammatory conditions such as rheumatoid arthritis and multiple sclerosis. Further research is needed to fully understand the potential applications of 4-amino-1-methyl-3-nitropyridin-2(1H)-one in these areas.
Métodos De Síntesis
The synthesis of 4-amino-1-methyl-3-nitropyridin-2(1H)-one involves a series of chemical reactions that begin with the reaction of 2-nitropyridine with sodium hydride to form the intermediate compound 2-nitropyridin-1-ide. This intermediate is then reacted with methyl iodide to form 2-methyl-3-nitropyridine. The final step involves the reaction of 2-methyl-3-nitropyridine with ammonia to form 4-amino-1-methyl-3-nitropyridin-2(1H)-one.
Aplicaciones Científicas De Investigación
4-amino-1-methyl-3-nitropyridin-2(1H)-one has been studied extensively for its potential therapeutic uses in various fields of research. One of the most promising areas of research is in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Studies have shown that 4-amino-1-methyl-3-nitropyridin-2(1H)-one can activate a specific type of receptor in the brain known as the metabotropic glutamate receptor 7 (mGluR7), which has been implicated in the regulation of dopamine neurotransmission. This suggests that 4-amino-1-methyl-3-nitropyridin-2(1H)-one may be able to modulate dopamine levels in the brain and potentially alleviate symptoms associated with Parkinson's disease and schizophrenia.
Propiedades
IUPAC Name |
4-amino-1-methyl-3-nitropyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-8-3-2-4(7)5(6(8)10)9(11)12/h2-3H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGGPAJTCWKCJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C(C1=O)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-1-methyl-3-nitropyridin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2762729.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2762730.png)
![2-[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B2762731.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2762736.png)


![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2762739.png)


![(Z)-ethyl 4-(((4-methoxyphenyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2762743.png)

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2762745.png)
![(8-cyclopentyl-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2762747.png)
